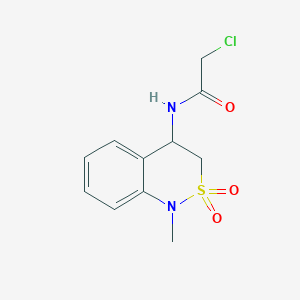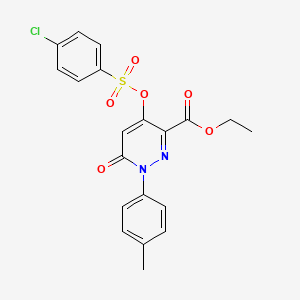![molecular formula C17H26N2O3 B2874721 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361822-47-9](/img/structure/B2874721.png)
1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as SPI-1005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. Additionally, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects. In preclinical studies, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to improve hearing function by protecting against noise-induced hearing loss and preserving hair cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is its potential therapeutic applications in various diseases. Additionally, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is its limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one research. One direction is to investigate the efficacy of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one and to optimize its pharmacokinetic properties. Furthermore, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one may have potential applications in other diseases, such as cancer and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of piperidine-1-carboxylic acid with 8-oxa-2-azaspiro[4.5]decane-2-carbonyl chloride, followed by the reaction with prop-2-en-1-one. 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal damage. However, further studies are needed to optimize its pharmacokinetic properties and to investigate its efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of piperidine-1-carboxylic acid with 8-oxa-2-azaspiro[4.5]decane-2-carbonyl chloride, followed by the reaction with prop-2-en-1-one. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has been investigated for its potential therapeutic applications in various diseases, including inflammation, neurodegenerative disorders, and hearing loss. In preclinical studies, 1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has shown promising results in reducing inflammation and oxidative stress, protecting against neuronal damage, and improving hearing function.
Eigenschaften
IUPAC Name |
1-[4-(8-oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-15(20)18-8-3-14(4-9-18)16(21)19-10-5-17(13-19)6-11-22-12-7-17/h2,14H,1,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQNASFEOGCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)

![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)
![1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2874644.png)
![5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874645.png)
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)




![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2874657.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2874661.png)